D-Tetrahydropalmatine

Description

Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).

Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.

TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd without isomeric designation

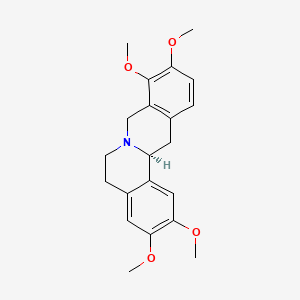

Structure

3D Structure

Propriétés

IUPAC Name |

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2506-20-9 (hydrochloride) | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701020650 | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-14-7, 10097-84-4 | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tetrahydropalmatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Enantioselective Interaction of D-Tetrahydropalmatine with Dopamine D1 and D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of D-Tetrahydropalmatine (d-THP) at dopamine (B1211576) D1 and D2 receptors. While its levo-enantiomer, L-Tetrahydropalmatine (l-THP), has been more extensively studied and characterized as a non-selective dopamine receptor antagonist, d-THP exhibits a distinct pharmacological profile with preferential affinity for the dopamine D1 receptor. This document collates the available preclinical data, details the experimental methodologies used for its characterization, and visualizes the underlying molecular and cellular mechanisms. The stark contrast in the pharmacological activity between the two stereoisomers underscores the importance of enantioselectivity in drug design and development targeting the dopaminergic system.

Introduction

Tetrahydropalmatine (THP) is a protoberberine isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis and other plants of the Papaveraceae family. It exists as two stereoisomers, the levo-(-)-tetrahydropalmatine (l-THP) and the dextro-(+)-tetrahydropalmatine (d-THP). While the racemic mixture and the l-isomer have been investigated for their analgesic, sedative, and antipsychotic-like properties, the d-isomer presents a more selective pharmacological profile. Preclinical evidence strongly indicates that d-THP acts as a dopamine D1 receptor antagonist, with markedly lower to negligible affinity for the dopamine D2 receptor.[1][2] This selectivity offers a potential advantage in therapeutic applications by minimizing off-target effects associated with D2 receptor blockade, such as extrapyramidal symptoms.

This guide will focus on the specific interactions of d-THP with D1 and D2 receptors, providing a comparative context with l-THP to highlight the stereochemical determinants of its activity.

Quantitative Pharmacological Data

A comprehensive review of the scientific literature reveals a significant disparity in the availability of quantitative binding and functional data for d-THP compared to l-THP. While d-THP is consistently identified as a D1 receptor antagonist, specific affinity (Ki) and potency (IC50/EC50) values are not widely reported in publicly accessible literature. The following tables summarize the available qualitative and quantitative information.

Table 1: Binding Affinity of Tetrahydropalmatine Isomers at Dopamine D1 and D2 Receptors

| Compound | Receptor | Binding Affinity (Ki) | Radioligand | Tissue/Cell Line | Reference |

| This compound (d-THP) | D1 | Preferential Affinity (Quantitative data not consistently reported) | - | - | [1][2] |

| D2 | Low to No Affinity (Quantitative data not consistently reported) | - | - | ||

| l-Tetrahydropalmatine (l-THP) | D1 | High Affinity (Specific values vary across studies) | [³H]SCH23390 | Rat Striatum | |

| D2 | Moderate to High Affinity (Specific values vary across studies) | [³H]Spiperone | Rat Striatum | [3] | |

| D3 | Low Affinity | - | - | [3] |

Table 2: Functional Activity of Tetrahydropalmatine Isomers at Dopamine D1 and D2 Receptors

| Compound | Receptor | Functional Activity | Assay Type | Potency (IC50/EC50) | Reference |

| This compound (d-THP) | D1 | Antagonist | cAMP Accumulation | Not consistently reported | [1] |

| D2 | Inactive | - | Not applicable | ||

| l-Tetrahydropalmatine (l-THP) | D1 | Antagonist / Partial Agonist | cAMP Accumulation | Not consistently reported | [4] |

| D2 | Antagonist | cAMP Accumulation / In vivo microdialysis | Not consistently reported | [4][5][6] |

Signaling Pathways and Mechanism of Action

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. D1 and D2 receptors belong to the D1-like and D2-like families, respectively, and are coupled to distinct intracellular signaling cascades.

-

Dopamine D1 Receptor: The D1 receptor is canonically coupled to the Gαs/olf G-protein. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

-

Dopamine D2 Receptor: The D2 receptor is coupled to the Gαi/o G-protein. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

This compound, as a D1 receptor antagonist, binds to the D1 receptor but does not elicit the conformational change required for G-protein activation. Consequently, it blocks the binding of dopamine and other D1 agonists, thereby preventing the stimulation of the adenylyl cyclase/cAMP/PKA signaling pathway. Its lack of significant affinity for the D2 receptor means it does not directly interfere with the Gαi/o-mediated signaling cascade.

Visualizing the Signaling Pathways

Caption: D-THP competitively antagonizes the D1 receptor, preventing dopamine-mediated activation of the Gs/cAMP pathway.

Caption: D-THP does not significantly interact with the D2 receptor, leaving its inhibitory signaling pathway intact.

Detailed Experimental Protocols

The characterization of d-THP's interaction with dopamine receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (d-THP) for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of d-THP for dopamine D1 and D2 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human dopamine D1 or D2 receptors, or rodent striatal tissue homogenates.

-

Radioligand:

-

For D1 receptors: [³H]SCH23390 (a selective D1 antagonist).

-

For D2 receptors: [³H]Spiperone or [³H]Raclopride (D2 antagonists).

-

-

Test Compound: this compound (d-THP) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled selective ligand (e.g., Butaclamol for D1, Haloperidol for D2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Brandel or Packard cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in the assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of d-THP.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of d-THP to generate a competition curve.

-

Determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A streamlined workflow for determining the binding affinity of d-THP using a competitive radioligand binding assay.

Functional Assay (cAMP Accumulation Assay)

This assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the downstream signaling pathway of the receptor.

Objective: To determine the functional activity (antagonism) and potency (IC50) of d-THP at the dopamine D1 receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

-

Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).

-

Test Compound: this compound (d-THP).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Culture Medium and Reagents.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

-

Plate Reader: Capable of detecting the signal from the chosen cAMP kit.

Protocol:

-

Cell Culture: Plate the D1-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a serum-free medium for a short period (e.g., 15-30 minutes).

-

Antagonist Treatment: Add varying concentrations of d-THP to the wells and incubate for a further 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically its EC80 concentration to ensure a robust signal) to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of d-THP.

-

Determine the IC50 value, which is the concentration of d-THP that inhibits 50% of the agonist-stimulated cAMP production.

-

This confirms the antagonistic activity of d-THP at the D1 receptor.

-

Caption: Step-by-step workflow for assessing the antagonist activity of d-THP at the D1 receptor via a cAMP assay.

Conclusion

This compound demonstrates a distinct and selective mechanism of action as a dopamine D1 receptor antagonist, with minimal to no interaction with the D2 receptor. This enantioselective profile contrasts sharply with its levo-isomer, l-THP, which acts as a mixed antagonist at both D1 and D2 receptors. The selective blockade of the D1 receptor-mediated Gs/cAMP signaling pathway by d-THP, without direct interference with D2 receptor signaling, presents a compelling rationale for its further investigation as a therapeutic agent. Future research should focus on elucidating the precise quantitative binding and functional parameters of d-THP to fully characterize its pharmacological profile and therapeutic potential for disorders involving dysregulated D1 receptor signaling. The experimental frameworks detailed in this guide provide a robust foundation for such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 3520-14-7 | Benchchem [benchchem.com]

- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Pharmacology of d-Tetrahydropalmatine as a Dopamine D1 Receptor Antagonist

A Technical Whitepaper for Neuropharmacology Researchers and Drug Development Professionals

Abstract

d-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid derived from the Corydalis and Stephania plant species, exhibits a distinct pharmacological profile as a dopamine (B1211576) receptor antagonist. Unlike its levo-enantiomer (l-THP), which demonstrates broad affinity for multiple dopamine receptor subtypes, d-THP displays a notable stereoselectivity with a preferential and potent antagonism of the dopamine D1 receptor, while showing little to no affinity for the D2 receptor. This selective activity presents a unique opportunity for the development of targeted therapeutics in neuropharmacology, particularly for disorders where D1 receptor modulation is a key therapeutic strategy. This technical guide provides an in-depth analysis of d-THP's interaction with dopamine receptors, including a summary of its binding affinities, detailed experimental protocols for its characterization, and an exploration of its effects on downstream signaling pathways.

Introduction

Tetrahydropalmatine (B600727) (THP) is a chiral molecule with two enantiomers, d-THP and l-THP, both of which are biologically active. While l-THP has been more extensively studied and is known to be a mixed dopamine D1 and D2 receptor antagonist, recent research has highlighted the distinct and more selective profile of d-THP[1][2]. This stereoselectivity is of significant interest to neuropharmacologists and drug developers as it allows for the dissection of the specific roles of dopamine receptor subtypes in various physiological and pathological processes.

The dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, nucleus accumbens, and prefrontal cortex. It plays a crucial role in motor control, reward, and cognition. Dysregulation of D1 receptor signaling has been implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction. The selective antagonism of the D1 receptor by d-THP offers a promising avenue for the development of novel therapeutics with potentially fewer side effects compared to non-selective dopamine antagonists.

This whitepaper aims to provide a comprehensive technical overview of d-THP as a dopamine D1 receptor antagonist for researchers, scientists, and drug development professionals. It will cover its binding profile, detailed methodologies for its in vitro and in vivo evaluation, and its impact on cellular signaling.

Quantitative Data on Dopamine Receptor Binding Affinities

The stereoisomers of tetrahydropalmatine exhibit marked differences in their binding affinities for dopamine receptor subtypes. While l-THP is a mixed antagonist at both D1 and D2 receptors, d-THP shows a clear preference for the D1 receptor.

Table 1: Binding Affinities (Ki, nM) of Tetrahydropalmatine Enantiomers for Dopamine Receptors

| Compound | D1 Receptor | D2 Receptor | D3 Receptor |

| This compound (d-THP) | preferential affinity | no affinity | Low affinity |

| l-Tetrahydropalmatine (l-THP) | 124 nM[3] | 388 nM[3] | Low affinity[4][5] |

Data for d-THP at D3, D4, and D5 receptors is not extensively available in the public domain. The available information consistently points to its primary action at the D1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound as a dopamine receptor antagonist.

In Vitro Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity of d-THP for dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of d-THP for dopamine D1 and D2 receptors.

Materials:

-

Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human dopamine D1 or D2 receptors.

-

Radioligand for D1 receptor: [³H]-SCH23390.

-

Radioligand for D2 receptor: [³H]-Spiperone.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: (+)-Butaclamol (for D1) or Haloperidol (for D2).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding wells: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Displacement wells: Cell membranes, radioligand, and varying concentrations of d-THP.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the d-THP concentration. Determine the IC₅₀ value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This protocol is a representative example for assessing the functional antagonism of d-THP at the dopamine D1 receptor.

Objective: To determine the ability of d-THP to inhibit dopamine-induced cAMP production in cells expressing the D1 receptor.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium.

-

Dopamine.

-

This compound.

-

Forskolin (optional, to potentiate the signal).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the cells in 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment:

-

Remove the culture medium and replace it with assay buffer.

-

Add varying concentrations of d-THP to the wells and pre-incubate for 15-30 minutes.

-

Add a fixed concentration of dopamine (typically the EC₈₀) to stimulate the D1 receptors. Include control wells with no dopamine (basal) and with dopamine alone (maximum stimulation).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels as a function of the d-THP concentration. Determine the IC₅₀ value for the inhibition of dopamine-stimulated cAMP production.

In Vivo Locomotor Activity Study

This protocol is a representative example for evaluating the behavioral effects of d-THP in rodents.

Objective: To assess the effect of d-THP on spontaneous and dopamine-agonist-induced locomotor activity.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

Open-field activity chambers equipped with infrared beams or video tracking software.

-

This compound.

-

Dopamine D1 receptor agonist (e.g., SKF-81297).

-

Vehicle solution (e.g., saline with a small amount of DMSO and Tween 80).

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment. Also, habituate them to the open-field chambers for 30-60 minutes on the day before the test.

-

Drug Administration: Administer d-THP (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle to different groups of animals. For studies on agonist-induced hyperactivity, administer the D1 agonist approximately 15-30 minutes after d-THP.

-

Locomotor Activity Recording: Immediately after the final injection, place the animals individually into the open-field chambers and record their locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of d-THP with the vehicle control and to assess its ability to block agonist-induced hyperactivity.

Signaling Pathways and Visualizations

This compound's antagonism of the dopamine D1 receptor leads to the modulation of downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Dopamine D1 Receptor Signaling Pathway

The D1 receptor is canonically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). d-THP, as a D1 antagonist, blocks this cascade.

Caption: d-THP blocks dopamine-induced D1 receptor signaling.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of d-THP's activity at dopamine receptors.

Caption: Workflow for in vitro analysis of d-THP.

Logical Relationship of THP Stereoisomers and Dopamine Receptor Antagonism

This diagram illustrates the stereoselective relationship between the tetrahydropalmatine isomers and their primary dopamine receptor targets.

Caption: Stereoselectivity of THP isomers at D1/D2 receptors.

Conclusion

This compound emerges as a promising pharmacological tool and a potential lead compound for therapeutic development due to its selective antagonism of the dopamine D1 receptor. Its stereoselective profile, in contrast to its levo-enantiomer, allows for a more targeted modulation of the dopaminergic system. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a foundational framework for researchers and drug developers to further investigate the neuropharmacological properties of d-THP and explore its therapeutic potential in a variety of central nervous system disorders. Future research should focus on obtaining a complete binding profile of d-THP across all dopamine receptor subtypes and elucidating its in vivo efficacy and safety in relevant disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of D-Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP) is a protoberberine isoquinoline (B145761) alkaloid found in various plants of the Corydalis and Stephania genera. As the dextrorotatory enantiomer of tetrahydropalmatine (B600727), it exhibits a distinct pharmacological profile, primarily acting as a dopamine (B1211576) D1 receptor antagonist and an inhibitor of the organic cation transporter 1 (OCT1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays are provided, and its interactions with critical signaling pathways, including the NF-κB and PI3K/Akt pathways, are elucidated. All quantitative data are summarized in structured tables for ease of reference, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a tetracyclic isoquinoline alkaloid with the chemical name (13aR)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine.[1] Its structure features four methoxy (B1213986) groups attached to the aromatic rings, which contribute to its lipophilicity and ability to cross the blood-brain barrier.

| Identifier | Value |

| IUPAC Name | (13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline[2] |

| SMILES String | COC1=C(OC)C2=C(C=C1)C[C@@H]3C4=CC(OC)=C(OC)C=C4CCN3C2[2] |

| PubChem CID | 969488[2] |

| CAS Number | 3520-14-7[1] |

| Molecular Formula | C₂₁H₂₅NO₄[1] |

| Molecular Weight | 355.43 g/mol [3] |

| Synonyms | (+)-Tetrahydropalmatine, (R)-Tetrahydropalmatine, d-THP, (+)-Corydalis B[1] |

Physicochemical Properties

This compound is a solid at room temperature and exhibits limited solubility in aqueous solutions, with increased solubility in organic solvents.[1] Its physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | 148-149 °C (for the racemic DL-mixture) |

| pKa (strongest basic) | 5.34 |

| XLogP3-AA | 3.2 |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol.[1] Soluble in DMSO (50 mg/mL). |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effects are mediated through its interaction with dopamine receptors and organic cation transporters. Unlike its levorotatory counterpart (L-Tetrahydropalmatine), which has a broader receptor binding profile, D-THP shows a preferential affinity for the dopamine D1 receptor.

Dopamine Receptor Antagonism

The antagonism of D1 receptors by D-THP can modulate downstream signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) pathway. D1 receptors are typically coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP. By blocking this receptor, D-THP is expected to attenuate cAMP production in response to dopamine stimulation.

Inhibition of Organic Cation Transporter 1 (OCT1)

This compound is a potent inhibitor of the organic cation transporter 1 (OCT1).[1] OCT1 is a polyspecific transporter responsible for the uptake of a wide range of endogenous and exogenous compounds, including many drugs. Inhibition of OCT1 by D-THP can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered medications that are substrates of this transporter. The IC50 value for D-THP's inhibition of OCT1 has not been definitively reported in the reviewed literature.

Involvement in Cellular Signaling Pathways

This compound has been shown to modulate key intracellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critically involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have demonstrated that tetrahydropalmatine can suppress the activation of NF-κB.[4][5] This is achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, D-THP blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some studies suggest that tetrahydropalmatine can modulate this pathway.[7] Depending on the cellular context, it may either inhibit or activate PI3K/Akt signaling. For instance, in some cancer cell lines, THP has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation. Conversely, in the context of neuroprotection and tissue regeneration, THP has been reported to activate this pathway, promoting cell survival and reducing apoptosis.[7]

Experimental Protocols

Dopamine D1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

-

Non-specific binding control: Butaclamol or unlabeled SCH23390.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the D1-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a 96-well plate, add the cell membrane preparation, [³H]-SCH23390 at a concentration near its Kd, and varying concentrations of this compound. For total binding, add vehicle instead of D-THP. For non-specific binding, add a saturating concentration of butaclamol.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and PI3K/Akt pathways.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, a cancer cell line for PI3K/Akt).

-

This compound.

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for NF-κB, a growth factor for PI3K/Akt).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time, followed by stimulation with the appropriate agent (e.g., LPS or growth factor).

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Conclusion

This compound is a pharmacologically active isoquinoline alkaloid with a defined chemical structure and a distinct profile of biological activities. Its primary mechanisms of action, including dopamine D1 receptor antagonism and OCT1 inhibition, make it a compound of significant interest for further research and potential therapeutic development. The modulation of critical signaling pathways such as NF-κB and PI3K/Akt underscores its potential in treating a range of conditions, from neurological disorders to inflammatory diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's molecular and cellular effects. Further studies are warranted to fully elucidate its therapeutic potential and to determine precise quantitative pharmacological parameters.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 3. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Tetrahydropalmatine: An In-depth Technical Guide on its Interactions with Serotonergic and Adrenergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (d-THP), the dextrorotatory enantiomer of tetrahydropalmatine (B600727), is an isoquinoline (B145761) alkaloid with a complex pharmacological profile. While its interactions with the dopaminergic system are relatively well-documented, its effects on the serotonergic and adrenergic systems are less characterized. This technical guide provides a comprehensive overview of the current understanding of d-THP's engagement with serotonin (B10506) and adrenergic receptors. Due to a notable scarcity of quantitative data for the d-enantiomer, this guide incorporates data on the levo-enantiomer (l-THP) and the racemic mixture (dl-THP) to provide a broader context, with the critical caveat that the pharmacological actions of the two enantiomers can differ significantly. This document summarizes available binding affinity and functional data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a bioactive alkaloid isolated from the tubers of various Corydalis species. It is a component of many traditional herbal remedies and has garnered scientific interest for its potential therapeutic applications, including analgesic and anti-addiction properties[1]. The pharmacological activity of tetrahydropalmatine is stereoselective, with the l-enantiomer (B50610) generally being more biologically active, particularly at dopamine (B1211576) receptors[2]. This guide focuses on the effects of the d-enantiomer on the serotonergic and adrenergic systems, which play crucial roles in mood, cognition, and autonomic function.

Effects on the Serotonergic System

Direct quantitative binding or functional data for d-THP at serotonin (5-HT) receptors is limited in publicly available literature. However, studies on l-THP and the racemic mixture provide some insights into potential interactions.

Receptor Binding Affinity

Pharmacological profiling of l-THP has shown significant binding affinity for several serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7[3]. It is crucial to note that this affinity may not be predictive of d-THP's activity. One study explicitly mentioned that while l-THP acts on dopamine receptors, d-THP does not, highlighting the enantioselective nature of its pharmacology.

Studies on the racemic mixture, dl-THP , suggest an interaction with the serotonergic system. Intravenous administration of dl-THP in rats led to a decrease in hypothalamic serotonin release, an effect that appears to be mediated by 5-HT2 receptors.

Functional Activity

The functional consequences of d-THP's interaction with serotonergic receptors remain largely uncharacterized. For l-THP, its activity at various 5-HT receptors contributes to its complex pharmacological profile, but specific agonist or antagonist effects at each subtype are not consistently reported.

Summary of Quantitative Data (l-THP and dl-THP)

Due to the lack of specific data for d-THP, the following table summarizes findings for l-THP and dl-THP to provide a contextual framework.

| Compound | Receptor Subtype | Species | Assay Type | Result |

| l-THP | 5-HT1A, 5-HT1D, 5-HT4, 5-HT7 | Human (recombinant) | Radioligand Binding | High-affinity binding (>50% inhibition of radioligand)[3] |

| dl-THP | Serotonin System (in vivo) | Rat | Voltammetry | Decreased hypothalamic serotonin release |

Note: This data is not directly applicable to d-THP and should be interpreted with caution.

Effects on the Adrenergic System

Evidence suggests that d-THP interacts with the adrenergic system, particularly alpha-adrenergic receptors.

Receptor Binding Affinity

Pharmacological profiling of l-THP has demonstrated high-affinity binding to α1A- and α2A-adrenergic receptors[3]. While direct binding data for d-THP is scarce, some sources indicate an interaction with alpha-1 adrenergic receptors[1].

Functional Activity

One study investigating the analgesic properties of dl-THP in rats suggested that its mechanism of action does not involve the modulation of alpha-2 adrenergic receptors[4]. This finding, however, does not preclude interactions at other adrenergic receptor subtypes or different functional effects. The hypotensive effects observed with dl-THP could potentially be mediated through actions on the adrenergic system.

Summary of Quantitative Data (l-THP)

| Compound | Receptor Subtype | Species | Assay Type | Result |

| l-THP | α1A, α2A | Human (recombinant) | Radioligand Binding | High-affinity binding (>50% inhibition of radioligand)[3] |

Note: This data is for the levo-enantiomer and may not reflect the activity of d-THP.

Signaling Pathways

To understand the potential downstream effects of d-THP's interactions with serotonergic and adrenergic receptors, it is essential to review their canonical signaling pathways.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.

Caption: 5-HT1A receptor signaling cascade.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are GPCRs that couple to the Gq/11 pathway, leading to an increase in intracellular calcium.

Caption: Alpha-1 adrenergic receptor signaling.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are GPCRs that, similar to 5-HT1A receptors, couple to the Gi/o pathway, leading to a decrease in cAMP.

Caption: Alpha-2 adrenergic receptor signaling.

Experimental Protocols

The following sections describe generalized protocols for assays commonly used to characterize the interaction of compounds like d-THP with receptors.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of d-THP for a specific serotonin or adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Prazosin for α1, [³H]-Rauwolscine for α2).

-

This compound at various concentrations.

-

A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Workflow:

Caption: Radioligand competitive binding assay workflow.

Procedure:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of d-THP.

-

For total binding, omit d-THP. For non-specific binding, add a high concentration of a competing unlabeled ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to trap the cell membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of d-THP to determine the IC50 value (the concentration of d-THP that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of d-THP administration on the extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex, hippocampus).

Materials:

-

Live animal model (e.g., rat, mouse).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound solution for administration.

Workflow:

Caption: In vivo microdialysis experimental workflow.

Procedure:

-

Under anesthesia, surgically implant a microdialysis probe into the target brain region of the animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.

-

Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Administer d-THP to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC-ED.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of d-THP.

Conclusion and Future Directions

The current body of research indicates that this compound likely interacts with both the serotonergic and adrenergic systems, but a comprehensive understanding of these interactions is hampered by a lack of specific quantitative data for this enantiomer. While data from l-THP and dl-THP provide valuable clues, the pronounced stereoselectivity of tetrahydropalmatine's pharmacological actions necessitates direct investigation of the d-enantiomer.

Future research should prioritize:

-

Quantitative Binding Assays: Determining the binding affinities (Ki) of d-THP at a comprehensive panel of human serotonin and adrenergic receptor subtypes.

-

Functional Characterization: Elucidating the functional activity of d-THP at these receptors (i.e., agonist, antagonist, partial agonist, or inverse agonist) and determining its potency (EC50/IC50) and efficacy.

-

In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to clarify the net effect of d-THP on serotonergic and adrenergic neurotransmission in relevant brain regions.

-

Behavioral Pharmacology: Correlating the molecular and neurochemical findings with behavioral outcomes in animal models of mood, cognition, and autonomic function.

A thorough characterization of d-THP's effects on the serotonergic and adrenergic systems will be crucial for a complete understanding of its pharmacological profile and for unlocking its full therapeutic potential.

References

- 1. This compound | 3520-14-7 | Benchchem [benchchem.com]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of modulation of the alpha-2 receptor in tetrahydropalmatine (THP) analgesia in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial investigations into the anti-addictive properties of D-Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (d-THP), also known as levo-tetrahydropalmatine (l-THP) or Rotundine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis and Stephania genera.[1] Traditionally used in Chinese medicine for its analgesic and sedative effects, recent preclinical and clinical investigations have illuminated its potential as a therapeutic agent for substance use disorders. This technical guide provides an in-depth overview of the initial investigations into the anti-addictive properties of d-THP, focusing on its core mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area.

Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

The primary mechanism underlying the anti-addictive properties of d-THP is its action as a dopamine receptor antagonist.[1][2][3] It exhibits binding affinity for D1, D2, and D3 dopamine receptors, with a notable profile as a mixed dopamine receptor antagonist.[1][4] This multi-receptor interaction is believed to be crucial for its therapeutic effects, as it modulates the dopaminergic system, which plays a central role in the brain's reward pathways that are hijacked by addictive substances.[3][5]

Drugs of abuse typically cause a surge in dopamine in the nucleus accumbens, a key region of the brain's reward circuit. This dopamine surge reinforces drug-taking behavior. By blocking dopamine receptors, d-THP can attenuate the rewarding effects of these substances, thereby reducing the motivation to self-administer them.[6][7]

Receptor Binding Affinity

The affinity of d-THP for various dopamine receptor subtypes has been characterized in several studies. The table below summarizes the reported binding affinities (Ki values), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Dopamine D1 | Varies (4-7 times higher than D2) | [6] |

| Dopamine D2 | Varies | [6] |

| Dopamine D3 | Low affinity | [1] |

Note: Specific Ki values can vary between studies depending on the experimental conditions and tissues used.

Signaling Pathways

The antagonism of D1 and D2 receptors by d-THP initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression. The following diagrams illustrate the general signaling pathways affected by d-THP.

Studies have shown that d-THP can prevent the enhanced phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in brain regions like the hippocampus, nucleus accumbens, and prefrontal cortex, which are implicated in drug-induced reward and memory.[8][9]

Preclinical Evidence of Anti-Addictive Properties

A substantial body of preclinical research has demonstrated the efficacy of d-THP in animal models of addiction to various substances, including cocaine, methamphetamine, opioids, and ethanol (B145695).

Effects on Cocaine Addiction

Preclinical studies have consistently shown that d-THP attenuates the reinforcing and rewarding effects of cocaine.[2][4] It has been found to reduce cocaine self-administration in rats and prevent cocaine-induced reinstatement of drug-seeking behavior, a model for relapse.[2][3]

Effects on Methamphetamine Addiction

d-THP has been shown to inhibit methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking behaviors in rats.[1] It also has inhibitory effects on the incidence, maintenance, and relapse of methamphetamine addiction and may offer neuroprotective effects against methamphetamine-induced neurotoxicity.[10]

Effects on Opioid Addiction

d-THP has demonstrated efficacy in reducing craving and drug-seeking behaviors associated with opioids like heroin.[3] It has been shown to attenuate morphine withdrawal-induced hyperalgesia and may be a valuable non-opioid treatment to facilitate opioid detoxification.[11]

Effects on Ethanol Addiction

Research indicates that d-THP can decrease ethanol consumption in mice.[12] This effect is likely mediated through its antagonism of dopamine D2 receptors and subsequent modulation of signaling pathways in the dorsal striatum.[12]

Quantitative Data from Key Preclinical Studies

The following tables summarize quantitative data from representative preclinical studies investigating the anti-addictive effects of d-THP.

Table 1: Effects of d-THP on Methamphetamine Self-Administration and Reinstatement in Rats [1]

| d-THP Dose (mg/kg, i.p.) | Effect on Methamphetamine Self-Administration | Effect on Methamphetamine-Induced Reinstatement |

| 1.25 | Decrease | - |

| 2.50 | Decrease | Prevention |

| 5.00 | Decrease | Prevention |

Table 2: Effects of d-THP on Cocaine Self-Administration under a Progressive-Ratio Schedule in Rats [7]

| d-THP Dose (mg/kg) | Effect on Cocaine Self-Administration |

| 1 | Attenuation |

| 3 | Attenuation |

| 10 | Attenuation |

Table 3: Effects of d-THP on Ethanol Consumption in Mice [12]

| d-THP Dose (mg/kg) | Effect on Ethanol Consumption |

| 2.5 | Significant Reduction |

| 5 | Significant Reduction |

| 10 | Significant Reduction |

Clinical Investigations

The promising preclinical results have led to initial clinical investigations of d-THP for the treatment of substance use disorders.

A pilot study in heroin users demonstrated that four weeks of l-THP treatment significantly ameliorated the severity of protracted abstinence withdrawal syndrome (PAWS), particularly drug craving, and increased the abstinence rate compared to a placebo group.[3][5] Another study involving heroin-dependent patients in a randomized, double-blinded, placebo-controlled trial found that l-THP treatment significantly reduced heroin craving and increased the abstinence rate.[13][14]

A Phase I clinical trial in cocaine users found that a short course of l-THP was safe and well-tolerated and did not have adverse interactions with cocaine.[15][16]

Table 4: Clinical Trial of l-THP in Heroin Users [14]

| Treatment Group | Abstinence Rate (3-month follow-up) |

| l-THP | 47.8% |

| Placebo | 15.2% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Methamphetamine Self-Administration in Rats

This protocol is adapted from studies investigating the effects of d-THP on methamphetamine self-administration.[15][17][18]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

-

Intravenous catheters

-

Methamphetamine hydrochloride

-

This compound

-

Sterile saline

Procedure:

-

Surgery: Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

-

Recovery: Allow rats to recover for at least one week post-surgery.

-

Training: Place rats in the operant conditioning chambers for daily sessions (e.g., 2 hours). A response on the active lever results in an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg in 0.1 ml saline over 5 seconds) and the presentation of a stimulus light. Responses on the inactive lever have no consequence.

-

Stabilization: Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

Treatment: Prior to the test session, administer d-THP or vehicle intraperitoneally at the desired doses and time points.

-

Testing: Conduct the self-administration session as in the training phase.

-

Data Analysis: Record and analyze the number of infusions earned and the number of active and inactive lever presses.

Conditioned Place Preference (CPP)

This protocol is a general guideline for assessing the rewarding effects of drugs and the effects of d-THP on drug-induced CPP, adapted from various studies.[6][16][19][20]

Materials:

-

Mice or rats

-

CPP apparatus with at least two distinct compartments (e.g., different flooring, wall patterns)

-

Drug of interest (e.g., fentanyl, cocaine)

-

This compound

-

Saline

Procedure:

-

Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference.

-

Conditioning (Days 2-7):

-

On drug conditioning days, administer the drug of interest and confine the animal to one compartment (the "drug-paired" side) for a set duration (e.g., 30 minutes).

-

On saline conditioning days, administer saline and confine the animal to the other compartment (the "saline-paired" side) for the same duration.

-

To investigate the effect of d-THP, administer it prior to the drug or saline injections during the conditioning phase.

-

-

Post-Conditioning Test (Day 8): Place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning phase indicates a conditioned place preference. Compare the preference scores between the d-THP-treated and vehicle-treated groups.

In Vivo Microdialysis for Dopamine Measurement

This protocol provides a general framework for measuring extracellular dopamine levels in specific brain regions of awake, freely moving rats, based on established methodologies.[3][4][7][11]

Materials:

-

Rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound and drug of interest

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgery: Anesthetize the rat and use a stereotaxic frame to implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).

-

Recovery: Allow the animal to recover for at least one week.

-

Experiment Day: Gently insert the microdialysis probe through the guide cannula.

-

Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) for a stabilization period (e.g., 1-2 hours).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

-

Drug Administration: Administer d-THP and/or the drug of abuse systemically or directly through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the dopamine concentration in the collected samples using HPLC-ECD.

-

Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration.

Conclusion and Future Directions

The initial investigations into the anti-addictive properties of this compound have provided compelling evidence for its potential as a novel pharmacotherapy for substance use disorders. Its mechanism of action as a mixed dopamine receptor antagonist, coupled with its demonstrated efficacy in reducing drug-seeking behaviors across multiple classes of addictive substances in both preclinical and early clinical studies, warrants further exploration.

Future research should focus on:

-

Conducting larger-scale, randomized controlled clinical trials to definitively establish the efficacy and safety of d-THP for various substance use disorders.

-

Further elucidating the specific contributions of D1, D2, and D3 receptor antagonism to its anti-addictive effects.

-

Investigating the potential synergistic effects of d-THP when used in combination with other addiction treatments.

-

Exploring its therapeutic potential for other psychiatric disorders with dopaminergic dysregulation.

The continued investigation of this compound holds significant promise for addressing the unmet medical need for effective treatments for addiction. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this important field of study.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Brain stimulation reward - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Medication of l-tetrahydropalmatine significantly ameliorates opiate craving and increases the abstinence rate in heroin users: a pilot study | Semantic Scholar [semanticscholar.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levo-tetrahydropalmatine attenuates the acquisition of fentanyl-induced conditioned place preference and the changes in ERK and CREB phosphorylation expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. dependencias.pt [dependencias.pt]

- 14. researchgate.net [researchgate.net]

- 15. Escalation of methamphetamine self-administration in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pavlovian conditioning of multiple opioid-like responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]

- 19. Fentanyl-induced acute and conditioned behaviors in two inbred mouse lines: potential role for Glyoxalase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Toxicological Profile of Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid found predominantly in plants of the Corydalis and Stephania genera.[1] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. The levo-isomer, l-tetrahydropalmatine (l-THP), is the more potent enantiomer and has garnered significant interest for its therapeutic potential in a range of conditions, including pain, inflammation, and drug addiction.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetic and toxicological profile of Tetrahydropalmatine, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic profile of Tetrahydropalmatine is characterized by generally poor oral absorption, rapid clearance, and low bioavailability.[2] However, its ability to cross the blood-brain barrier contributes to its central nervous system effects.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Tetrahydropalmatine in various species.

Table 1: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Humans

| Dosage | Cmax | Tmax (h) | AUC (h*ng/mL) | t1/2 (h) | Reference |

| 60 mg (oral) | 190 ± 36 ng/mL | 1.25 ± 0.59 | - | 11.42 ± 2.43 | [3] |

| 30 mg BID (oral) | 42.8 ng/mL (geometric mean) | 1.5 (median) | - | - | [3] |

Table 2: Pharmacokinetic Parameters of Tetrahydropalmatine Enantiomers in Rats after Oral Administration

| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg*h/mL) | t1/2 (h) | Reference |

| (-)-THP (from rac-THP) | 40 | 1.93 ± 0.36 | 6.65 ± 2.34 | - | [No source found] |

| (+)-THP (from rac-THP) | 40 | 1.11 ± 0.25 | 2.03 ± 0.45 | - | [No source found] |

| (-)-THP | 20 | - | - | - | [No source found] |

| rac-THP | 5 | - | 1.500 ± 0.56 | - | [No source found] |

| l-THP | 15 | - | - | - | [4] |

| l-THP | 20 | - | 6.95 ± 0.98 | 20.26 ± 1.21 | [No source found] |

| l-THP | 40 | - | 9.91 ± 1.11 | 19.28 ± 1.04 | [No source found] |

| l-THP | 80 | - | 19.19 ± 3.35 | 31.96 ± 0.85 | [No source found] |

Table 3: Pharmacokinetic Parameters of Tetrahydropalmatine Enantiomers in Dogs after Oral Administration of rac-THP (40 mg/kg)

| Enantiomer | Cmax (µg/mL) | AUC0-∞ (µg*h/mL) |

| (-)-THP | 1.60 ± 0.81 | 9.88 ± 2.58 |

| (+)-THP | 0.36 ± 0.21 | 1.22 ± 0.40 |

Metabolism

Tetrahydropalmatine undergoes stereoselective metabolism primarily in the liver. In vitro studies using human and rat liver microsomes have identified cytochrome P450 (CYP) enzymes as the main catalysts for its metabolism.

-

In Human Liver Microsomes: CYP3A4/5 and CYP1A2 are the predominant enzymes involved in the metabolism of both THP enantiomers. (+)-THP is preferentially metabolized by CYP1A2. [No source found]

-

In Rat Liver Microsomes: CYP3A1/2 and CYP1A2 are the major enzymes responsible for THP metabolism. CYP3A1/2 shows a preference for metabolizing (+)-THP, while CYP1A2 preferentially metabolizes (-)-THP. [No source found]

Toxicological Profile

The toxicological data for Tetrahydropalmatine is limited, with a notable absence of publicly available median lethal dose (LD50) values. The available information is primarily derived from case reports of human overdose and preclinical safety studies.

Quantitative Toxicological Data

Specific LD50 values for Tetrahydropalmatine were not identified in the reviewed literature.

Table 4: Summary of Observed Toxic Effects

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Human | Oral (overdose) | Not specified | Mild neurological disturbance, rapid recovery. | [No source found] |

| Human | Oral (overdose) | 1500-1875 mg | Initial central nervous system depression, no long-term sequelae reported. | [5] |

| Children | Oral (overdose) | 7-60 tablets | CNS, cardiovascular, and respiratory depression; rapid recovery with supportive care. | [5] |

| Rat | Intraperitoneal | 10-50 mg/kg | Proportional decrease in colonic temperature. | [6] |

| Rat | Intragastric | 180 mg/kg | Transient respiratory stimulation followed by severe CNS depression. | [5] |

| Cat | Intravenous | 40 mg/kg | Slight drop in blood pressure and heart rate, no significant effect on cardiac function. | [5] |

| Rabbit | Intravenous | 60 mg/kg | Respiratory depression. | [5] |

General Safety and Tolerability

Clinical studies in humans have shown that l-THP is generally well-tolerated at therapeutic doses. A short course of 30 mg BID of l-THP for 3.5 days in cocaine users was found to be safe and did not produce significant side effects.[3] However, due to its central nervous system effects, caution is advised, and there is potential for cardiac and neurological toxicity at higher doses.[2]

Experimental Protocols

Pharmacokinetic Study in Rats (Oral Administration)

This protocol is a composite based on several cited studies.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing with free access to water.

-

Dosing: l-tetrahydropalmatine is dissolved in a suitable vehicle (e.g., saline, distilled water) and administered via oral gavage at a specific dose (e.g., 15 mg/kg).[4]

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of THP and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

-

Animals: A small number of animals (typically rats or mice) of a single sex (usually females) are used for each step.

-

Dosing: The test substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The outcome of the first step (mortality or evident toxicity) determines the dose for the next step. If no mortality occurs at the highest dose, the study is concluded.

-

Endpoint: The study allows for the classification of the substance's toxicity and an estimation of the lethal dose range, rather than a precise LD50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

l-Tetrahydropalmatine acts as a dopamine receptor antagonist, with a notable affinity for D1, D2, and D3 receptors.[1] This antagonism is central to its therapeutic effects, particularly in the context of addiction and neurological disorders.

Caption: Dopamine Receptor Signaling Pathway Modulated by l-Tetrahydropalmatine.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for a Typical In Vivo Pharmacokinetic Study.

Conclusion